molecular formula C25H30F2O2 B12590966 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane CAS No. 876041-50-8

2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane

Katalognummer: B12590966
CAS-Nummer: 876041-50-8
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: ATNNIFWKCURHGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two fluorophenyl groups and a propylcyclohexyl group attached to a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Propylcyclohexyl Group: The propylcyclohexyl group is attached through a series of reactions, including alkylation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The fluorophenyl groups may interact with specific enzymes or receptors, leading to biological effects. The propylcyclohexyl group can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Bis(4-chlorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
  • 2,2-Bis(4-bromophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
  • 2,2-Bis(4-methylphenyl)-5-(4-propylcyclohexyl)-1,3-dioxane

Uniqueness

2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chlorinated, brominated, or methylated analogs.

Eigenschaften

CAS-Nummer

876041-50-8

Molekularformel

C25H30F2O2

Molekulargewicht

400.5 g/mol

IUPAC-Name

2,2-bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane

InChI

InChI=1S/C25H30F2O2/c1-2-3-18-4-6-19(7-5-18)20-16-28-25(29-17-20,21-8-12-23(26)13-9-21)22-10-14-24(27)15-11-22/h8-15,18-20H,2-7,16-17H2,1H3

InChI-Schlüssel

ATNNIFWKCURHGL-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2COC(OC2)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.